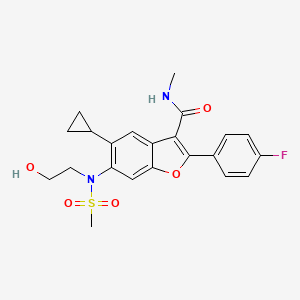

Nesbuvir

Descripción

This compound is a non-nuceoside polymerase inhibitor with activity against hepatitis C virus (HCV). This compound binds to the palm site II pocket of HCV NS5B polymerase and inhibits viral genome replication.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

inhibits HCV RdRp; structure in first source

Structure

3D Structure

Propiedades

IUPAC Name |

5-cyclopropyl-2-(4-fluorophenyl)-6-[2-hydroxyethyl(methylsulfonyl)amino]-N-methyl-1-benzofuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O5S/c1-24-22(27)20-17-11-16(13-3-4-13)18(25(9-10-26)31(2,28)29)12-19(17)30-21(20)14-5-7-15(23)8-6-14/h5-8,11-13,26H,3-4,9-10H2,1-2H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDWVLJJJOTABN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(OC2=CC(=C(C=C21)C3CC3)N(CCO)S(=O)(=O)C)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219225 | |

| Record name | Nesbuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691852-58-1 | |

| Record name | Nesbuvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0691852581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nesbuvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nesbuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NESBUVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYK815W3Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Allosteric Mechanism of Nesbuvir in the Inhibition of HCV NS5B Polymerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection remains a significant global health concern, and the viral RNA-dependent RNA polymerase, nonstructural protein 5B (NS5B), is a cornerstone target for direct-acting antiviral (DAA) therapies. Nesbuvir (also known as HCV-796) is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. Unlike nucleoside inhibitors that compete with natural substrates at the active site, this compound employs an allosteric mechanism, binding to a distinct site on the enzyme to induce conformational changes that ultimately impede viral RNA replication. This technical guide provides an in-depth examination of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Core Mechanism of Action: Allosteric Inhibition of NS5B

This compound functions as a potent and selective inhibitor of the HCV NS5B polymerase by binding to an allosteric site located in the palm subdomain of the enzyme, often referred to as "palm pocket II"[1]. This binding event is non-competitive with respect to the nucleotide triphosphate (NTP) substrates[2][3]. The interaction of this compound with this pocket induces a conformational change in the NS5B protein, which is critical for its inhibitory effect[2][3]. This structural alteration interferes with the necessary dynamic movements of the polymerase during the RNA synthesis process, ultimately blocking the elongation of the viral RNA chain[2][3].

The binding kinetics of this compound to NS5B are characterized by a slow association and a very slow dissociation rate, indicating the formation of a stable inhibitor-enzyme complex with a long residence time[4][5]. This prolonged interaction contributes to its potent antiviral activity.

Signaling Pathway of Allosteric Inhibition

The following diagram illustrates the proposed mechanism of this compound's allosteric inhibition of HCV NS5B polymerase.

Quantitative Data on this compound's Antiviral Activity and Binding

The potency of this compound has been quantified through various in vitro assays. The following tables summarize key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound (HCV-796)

| Assay Type | HCV Genotype | Cell Line | Parameter | Value | Reference |

| Replicon Assay | 1a | Huh-7 | EC50 | 5 nM | [6] |

| Replicon Assay | 1b | Huh-7 | EC50 | 9 nM | [6][7][8] |

| Transient Replicon Assay | 1b | Huh-7 | EC50 | 14 nM | [9] |

| Stable Replicon Assay | 1b | Huh-7 | EC50 | 5 nM | [9] |

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.

Table 2: Biochemical Inhibition and Binding Affinity of this compound (HCV-796)

| Assay Type | HCV Genotype | Parameter | Value | Reference |

| NS5B Polymerase Assay | 1 | IC50 | 0.01 - 0.14 µM | [6] |

| NS5B Polymerase Assay | - | IC50 | 0.03 µM | [2] |

| Fluorescence Quenching | 1b (Con1) | Kd (equilibrium) | 71 ± 2 nM | [4] |

| Fluorescence Quenching | 1b (Con1) | koff | 4.9 ± 0.5 x 10-4 s-1 | [4][5] |

IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of enzyme activity. Kd (dissociation constant) represents the binding affinity between the inhibitor and the enzyme. koff (dissociation rate constant) reflects the stability of the enzyme-inhibitor complex.

Resistance to this compound

As with other antiviral agents, resistance to this compound can emerge through mutations in the NS5B polymerase. The primary resistance-associated substitution (RAS) identified for this compound is C316Y/N in the palm II allosteric binding site[7]. This mutation reduces the binding affinity of this compound to the NS5B enzyme, thereby decreasing its inhibitory effect. Other mutations in proximity to the binding pocket, such as L314F, I363V, and M414V, have also been shown to confer reduced susceptibility to this compound[7].

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following sections outline the core experimental protocols used to characterize the mechanism of action of this compound.

HCV Subgenomic Replicon Luciferase Assay

This cell-based assay is fundamental for determining the antiviral potency of a compound against HCV replication.

Objective: To quantify the inhibition of HCV RNA replication in a cellular context.

Principle: A subgenomic HCV replicon containing a luciferase reporter gene is stably expressed in a human hepatoma cell line (e.g., Huh-7). The level of luciferase activity directly correlates with the extent of viral RNA replication. A reduction in luciferase signal in the presence of the test compound indicates inhibition of replication.

Methodology:

-

Cell Culture: Maintain Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

-

Compound Preparation: Prepare a serial dilution of this compound in dimethyl sulfoxide (DMSO).

-

Assay Procedure: a. Seed the replicon-containing Huh-7 cells into 96-well plates. b. After cell attachment, add the diluted this compound to the wells. Include a vehicle control (DMSO only) and a positive control (another known HCV inhibitor). c. Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator. d. Following incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay system.

-

Data Analysis: a. Normalize the luciferase readings to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the drug concentration. c. Calculate the EC50 value by fitting the data to a four-parameter logistic dose-response curve.

In Vitro NS5B RNA-Dependent RNA Polymerase (RdRp) Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified NS5B polymerase.

Objective: To determine the IC50 value of this compound against the HCV NS5B polymerase.

Principle: The assay measures the incorporation of a radiolabeled or biotinylated nucleotide triphosphate into a newly synthesized RNA strand using a template/primer. A common format is the scintillation proximity assay (SPA).

Methodology:

-

Reagents:

-

Purified recombinant HCV NS5B polymerase (C-terminally truncated for solubility).

-

RNA template/primer (e.g., poly(A)/oligo(U) or a heteropolymeric sequence).

-

Biotinylated primer.

-

Radiolabeled UTP (e.g., [3H]UTP).

-

Streptavidin-coated SPA beads.

-

Assay buffer (containing Tris-HCl, MgCl2, DTT, and a non-ionic detergent).

-

-

Assay Procedure: a. In a 96-well plate, add the assay buffer, NS5B enzyme, and varying concentrations of this compound. b. Pre-incubate the enzyme and inhibitor. c. Initiate the reaction by adding the RNA template/primer and the NTP mix (including the radiolabeled UTP). d. Incubate at room temperature to allow RNA synthesis. e. Terminate the reaction by adding EDTA. f. Add the streptavidin-coated SPA beads. The biotinylated RNA product will bind to the beads, bringing the radiolabel into close proximity to the scintillant in the beads, generating a light signal.

-

Data Analysis: a. Measure the signal using a microplate scintillation counter. b. Calculate the percentage of inhibition relative to a no-inhibitor control. c. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free biophysical technique used to measure the kinetics of binding between an inhibitor and its target protein in real-time.

Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation (Kd) constants for the interaction of this compound with NS5B.

Methodology:

-

Immobilization: Covalently immobilize the purified recombinant NS5B polymerase onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).

-

Binding Analysis: a. Flow a running buffer over the sensor surface to establish a stable baseline. b. Inject a series of concentrations of this compound over the immobilized NS5B surface (association phase). c. After the association phase, switch back to the running buffer to monitor the dissociation of this compound from the NS5B (dissociation phase). d. Regenerate the sensor surface to remove any bound analyte before the next injection.

-

Data Analysis: a. The binding events are measured in real-time as a change in the refractive index at the sensor surface, generating a sensorgram. b. Fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the kon and koff rates. c. The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

Visualized Experimental Workflows

The following diagrams illustrate the workflows for characterizing an HCV NS5B inhibitor and for performing a binding assay.

Conclusion

This compound represents a significant advancement in the development of HCV therapeutics, exemplifying the power of targeting allosteric sites on viral enzymes. Its mechanism of action, characterized by binding to the palm II pocket of NS5B and inducing an inhibitory conformational change, has been thoroughly investigated through a combination of virological, biochemical, and biophysical methods. The slow binding kinetics and long residence time of this compound contribute to its potent antiviral activity. Understanding the nuances of its interaction with NS5B, including the molecular basis of resistance, is critical for the development of next-generation NNIs with improved efficacy and resistance profiles. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of HCV NS5B inhibitors and the broader field of allosteric drug discovery.

References

- 1. Biochemical Study of the Comparative Inhibition of Hepatitis C Virus RNA Polymerase by VX-222 and Filibuvir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Activity and Inhibition of the Hepatitis C Virus RNA-dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of activity and inhibition of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Slow Binding Inhibition and Mechanism of Resistance of Non-nucleoside Polymerase Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. Molecular Mechanism of Hepatitis C Virus Replicon Variants with Reduced Susceptibility to a Benzofuran Inhibitor, HCV-796 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Nesbuvir: A Non-Nucleoside NS5B Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesbuvir (also known as HCV-796) is a potent, non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro efficacy, resistance profile, and relevant experimental methodologies. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of antiviral therapeutics for HCV infection. While clinical trial and pharmacokinetic data for this compound specifically are limited in the public domain, this guide contextualizes its properties within the broader landscape of NS5B inhibitors.

Introduction

Hepatitis C virus infection remains a significant global health concern, with chronic infection leading to severe liver pathologies, including cirrhosis and hepatocellular carcinoma. The HCV NS5B polymerase is a crucial enzyme for viral replication, making it a prime target for direct-acting antiviral (DAA) therapies. This compound emerged as a promising candidate within the class of non-nucleoside inhibitors that allosterically bind to and inhibit the function of the NS5B polymerase.

Mechanism of Action

This compound is a non-competitive inhibitor that binds to a hydrophobic pocket within the "palm" domain of the HCV NS5B polymerase, a site distinct from the active site where nucleotide incorporation occurs.[1] This allosteric binding induces a conformational change in the enzyme, thereby impeding its ability to catalyze the synthesis of new viral RNA. This mechanism of action is characteristic of palm II site inhibitors.

References

The Rise and Discontinuation of Nesbuvir: A Technical Overview of a Non-Nucleoside HCV Polymerase Inhibitor

An In-depth Guide for Researchers and Drug Development Professionals on the Discovery, Mechanism of Action, and Clinical Evaluation of the Hepatitis C Virus Inhibitor Nesbuvir (HCV-796).

Introduction

This compound, also known as HCV-796, emerged as a promising direct-acting antiviral agent in the fight against Hepatitis C Virus (HCV) infection. Developed through a collaboration between Wyeth and ViroPharma, this small molecule inhibitor belongs to the benzofuran class of compounds and targets the HCV non-structural protein 5B (NS5B) RNA-dependent RNA polymerase. As a non-nucleoside inhibitor (NNI), this compound offered a distinct mechanism of action compared to nucleoside analogs, positioning it as a key component in potential combination therapies. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of this compound, summarizing key preclinical and clinical findings for researchers, scientists, and drug development professionals.

Discovery and Lead Optimization

The discovery of this compound originated from high-throughput screening campaigns aimed at identifying novel inhibitors of the HCV NS5B polymerase. These efforts identified the benzofuran scaffold as a promising starting point for medicinal chemistry optimization. Structure-activity relationship (SAR) studies focused on modifying substituents at various positions of the benzofuran core to enhance antiviral potency, improve pharmacokinetic properties, and maintain a favorable safety profile. This optimization process ultimately led to the identification of this compound (5-Cyclopropyl-2-(4-fluorophenyl)-6-((2-hydroxyethyl)(methylsulfonyl)amino)-N-methyl-1-benzofuran-3-carboxamide) as a lead candidate for clinical development.

Mechanism of Action

This compound is an allosteric inhibitor of the HCV NS5B polymerase, an enzyme essential for the replication of the viral RNA genome.[1][2] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, this compound binds to a distinct allosteric pocket known as the "palm II" site.[2][3] This binding event induces a conformational change in the enzyme, rendering it inactive and thereby preventing viral RNA synthesis.[3] The allosteric nature of its inhibition allows for potential synergy when used in combination with other classes of anti-HCV agents, such as protease inhibitors or nucleoside polymerase inhibitors.

Below is a diagram illustrating the mechanism of action of this compound within the HCV replication cycle.

Caption: Mechanism of this compound inhibiting HCV RNA replication.

Preclinical Development

In Vitro Antiviral Activity

This compound demonstrated potent and selective activity against HCV genotypes 1a and 1b in various in vitro assays. Key quantitative data from these studies are summarized in the table below.

| Assay Type | HCV Genotype | EC50 (nM) | IC50 (µM) | Reference |

| Replicon Assay | 1a | 4.5 - 5 | [4][5] | |

| Replicon Assay | 1b | 8.6 - 9 | [4][6] | |

| Enzyme Inhibition Assay | Genotype 1 | 0.01 - 0.14 | [6] |

Table 1: In Vitro Antiviral Activity of this compound

In Vivo Efficacy in Chimeric Mouse Model

The in vivo efficacy of this compound was evaluated in a chimeric mouse model with humanized livers infected with HCV. In this model, this compound monotherapy resulted in a significant reduction in HCV RNA levels. When administered in combination with pegylated interferon, an additive antiviral effect was observed.[7]

| Treatment Group | Mean Log10 Reduction in HCV RNA | Reference |

| This compound Monotherapy | 2.02 ± 0.55 | [7] |

| This compound + Pegylated Interferon | 2.44 | [7] |

Table 2: In Vivo Efficacy of this compound in a Chimeric Mouse Model

Clinical Development

This compound advanced into Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and antiviral activity in humans.

Phase 1 Clinical Trials

Phase 1a studies in healthy adult volunteers assessed the safety and pharmacokinetics of single ascending doses of this compound. The results indicated that single oral doses were generally well-tolerated, with mild to moderate headache being the most frequently reported adverse event.[8] The pharmacokinetic profile supported further clinical evaluation in multiple-dose studies.[8] Subsequent Phase 1 studies evaluated the effects of age, gender, and hepatic impairment on the pharmacokinetics of this compound.[9][10]

Phase 2 Clinical Trial

A key Phase 2 study evaluated the antiviral activity of this compound in combination with pegylated interferon alfa-2b in treatment-naive patients with chronic HCV infection. Patients received various doses of this compound or placebo twice daily for 14 days, in addition to pegylated interferon.

| Treatment Group (14 days) | Genotype | Mean Log10 Reduction in HCV RNA |

| Pegylated Interferon Alone | 1 | 1.2 |

| 100 mg this compound + Pegylated Interferon | 1 | ~3.0 |

| 250 mg this compound + Pegylated Interferon | 1 | ~3.0 |

| 500 mg this compound + Pegylated Interferon | 1 | ~3.0 |

| 1000 mg this compound + Pegylated Interferon | 1 | ~3.0 |

Table 3: Antiviral Activity of this compound in Combination with Pegylated Interferon in a Phase 2 Study (Genotype 1 Patients) [4]

The combination of this compound and pegylated interferon demonstrated a significantly greater reduction in HCV RNA levels compared to pegylated interferon alone.[4]

Experimental Protocols

While detailed, step-by-step proprietary experimental protocols for this compound's development are not publicly available, the following sections describe the general methodologies for the key assays used in its evaluation.

HCV NS5B Polymerase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.

-

Enzyme and Substrate Preparation: Recombinant HCV NS5B polymerase is purified. A template RNA (e.g., poly(A)) and a corresponding primer (e.g., oligo(U)) are used as substrates. Radiolabeled or fluorescently labeled ribonucleotide triphosphates (rNTPs) are included for detection.

-

Reaction Mixture: The reaction buffer typically contains the NS5B enzyme, the template-primer complex, a mixture of rNTPs (including the labeled one), and the test compound (this compound) at various concentrations.

-

Incubation: The reaction is initiated and incubated at a specific temperature (e.g., 30°C) for a defined period to allow for RNA synthesis.

-

Quenching and Detection: The reaction is stopped, and the newly synthesized RNA is captured (e.g., on a filter plate). The amount of incorporated labeled rNTP is quantified using a suitable detection method (e.g., scintillation counting or fluorescence measurement).

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-compound control. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.

Caption: Workflow for an NS5B polymerase inhibition assay.

HCV Replicon Assay (General Protocol)

This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon.

-

Cell Seeding: Huh-7 cells containing an HCV replicon (often encoding a reporter gene like luciferase) are seeded into multi-well plates.

-

Compound Addition: The test compound (this compound) is added to the cells at various concentrations.

-

Incubation: The cells are incubated for a period (e.g., 72 hours) to allow for HCV replication and the expression of the reporter gene.

-

Cell Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured. The reporter signal is proportional to the level of HCV RNA replication.

-

Cytotoxicity Assay: In parallel, a cytotoxicity assay is performed to ensure that the observed reduction in reporter signal is due to specific antiviral activity and not to general cell toxicity.

-

Data Analysis: The EC50 value (the effective concentration of the compound that inhibits 50% of HCV replication) is calculated from the dose-response curve of the reporter signal. The CC50 value (the cytotoxic concentration that reduces cell viability by 50%) is also determined. The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.

Discontinuation of Development

Despite showing promising preclinical and early clinical activity, the development of this compound was ultimately discontinued. Reports indicated that abnormal liver function test results were observed in a percentage of patients who received this compound for longer durations (over 8 weeks), leading to the suspension of further clinical trials.[7] This highlights the challenges in developing antiviral therapies and the critical importance of long-term safety data.

Conclusion

This compound represents a significant effort in the development of non-nucleoside inhibitors for the treatment of HCV. Its discovery and early development provided valuable insights into the potential of targeting the palm II allosteric site of the NS5B polymerase. While its clinical journey was halted due to safety concerns, the research on this compound and other benzofuran-based inhibitors contributed to the broader understanding of HCV virology and the development of subsequent successful direct-acting antiviral regimens that have revolutionized the treatment of Hepatitis C. The story of this compound serves as an important case study for drug development professionals on the path from lead optimization to clinical evaluation and the critical hurdles that must be overcome to bring a new therapeutic to market.

References

- 1. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biochemical Study of the Comparative Inhibition of Hepatitis C Virus RNA Polymerase by VX-222 and Filibuvir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. medkoo.com [medkoo.com]

- 7. HCV796: A selective nonstructural protein 5B polymerase inhibitor with potent anti-hepatitis C virus activity in vitro, in mice with chimeric human livers, and in humans infected with hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The combination of the NS5A and cyclophilin inhibitors results in an additive anti-HCV inhibition in humanized mice without development of resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Nesbuvir Binding Site on the HCV NS5B Polymerase Palm II Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between Nesbuvir (HCV-796), a non-nucleoside inhibitor (NNI), and its allosteric binding site within the palm II region of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. This document details the quantitative binding affinities, key interacting residues, resistance mutations, and relevant experimental methodologies.

Introduction to this compound and the NS5B Palm II Site

HCV NS5B polymerase is a critical enzyme for viral replication, making it a prime target for antiviral drug development.[1][2] Non-nucleoside inhibitors are a class of antiviral drugs that bind to allosteric sites on the NS5B polymerase, inducing conformational changes that inhibit its enzymatic activity.[3][4] this compound is a potent benzofuran derivative that specifically targets the palm II allosteric binding site of the NS5B polymerase.[5][6] This site is a distinct hydrophobic pocket located at the base of the palm domain, separate from the catalytic active site and other NNI binding sites such as the thumb I, thumb II, and palm I.[5][7][8]

Quantitative Analysis of this compound Binding

The potency of this compound has been characterized through various in vitro enzymatic and cell-based replicon assays. The following tables summarize the key quantitative data for this compound's inhibitory activity.

| Assay Type | HCV Genotype | Parameter | Value | Reference |

| Enzyme Assay | Genotype 1 | IC50 | 0.01 - 0.14 µM | [9] |

| Replicon Assay | Genotype 1a | EC50 | 5 nM | [9] |

| Replicon Assay | Genotype 1b | EC50 | 9 nM | [9] |

| Replicon Assay | Parental Replicon (stable) | EC50 | 5 nM | [5] |

| Replicon Assay | Parental Replicon (transient) | EC50 | 14 nM | [5] |

| Replicon Assay | NS3V170A Mutant | EC50 | 9 nM | [5] |

| Replicon Assay | NS3V170A Mutant | EC50 | 13 nM | [5] |

Table 1: Inhibitory Potency of this compound (HCV-796)

Biophysical studies have further elucidated the binding kinetics of this compound to the NS5B polymerase.

| Parameter | Value | Incubation Time | Reference |

| Kd (equilibrium) | 71 ± 2 nM | 3 hours | [7] |

| Kd (initial) | 1.9 ± 0.2 µM | 10 minutes | [7] |

| k_off | 4.9 ± 0.5 × 10⁻⁴ s⁻¹ | - | [7] |

Table 2: Binding Kinetics of this compound (HCV-796) to NS5B Polymerase

These data indicate that this compound exhibits slow binding kinetics, with its binding affinity increasing significantly over time.[7]

The this compound Binding Pocket in the Palm II Site

The precise interactions between this compound and the palm II site have been elucidated through X-ray crystallography. The crystal structure of this compound in complex with HCV NS5B polymerase (PDB ID: 4TLR) reveals a well-defined hydrophobic binding pocket.

Key Interacting Amino Acid Residues

The following amino acid residues within the palm II site are critical for the binding of this compound:

-

C316

-

S365

-

M414

Mutations at these key residues have been shown to confer resistance to this compound, highlighting their importance in the drug-target interaction.[10]

Visualization of the Binding Interaction

The following diagram illustrates the binding of this compound within the palm II pocket of the HCV NS5B polymerase.

Resistance to this compound

The development of drug resistance is a significant challenge in antiviral therapy. For this compound, specific mutations within the NS5B palm II binding site have been identified that reduce its inhibitory activity.

| Mutation | Effect on this compound Activity | Reference |

| C316Y/N | Resistance | [10][11] |

| S365T | Resistance | [10] |

| M414T/L | Resistance | [10][12] |

Table 3: this compound Resistance-Associated Mutations in HCV NS5B

The emergence of these mutations underscores the importance of the identified residues for stable drug binding and highlights the need for combination therapies to overcome resistance.

Experimental Protocols

The characterization of this compound's binding and inhibitory activity relies on a suite of biochemical and cell-based assays. Detailed below are generalized protocols for key experiments.

HCV NS5B Polymerase Inhibition Assay

This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant NS5B.

Methodology:

-

Protein Expression and Purification: Recombinant HCV NS5B (typically a C-terminally truncated, soluble form) is expressed in E. coli or insect cells and purified using affinity and size-exclusion chromatography.[2][13]

-

Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the purified NS5B enzyme, a suitable RNA template-primer, a mixture of ribonucleoside triphosphates (NTPs) including a labeled nucleotide (e.g., [³³P]-GTP or a fluorescently labeled NTP), and the test compound (this compound) at various concentrations.

-

Reaction Initiation and Incubation: The polymerase reaction is initiated by the addition of a divalent metal ion, typically Mg²⁺ or Mn²⁺, and incubated at a controlled temperature (e.g., 30°C) for a specific duration.[13]

-

Quenching and Detection: The reaction is stopped, and the newly synthesized, labeled RNA is separated from unincorporated labeled NTPs. The amount of incorporated label is then quantified using a suitable detection method (e.g., scintillation counting or fluorescence measurement).

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

HCV Replicon Assay

This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells.

References

- 1. A Surface Plasmon Resonance Method to Study HCV NS5B Inhibitors [bio-protocol.org]

- 2. mdpi.com [mdpi.com]

- 3. Non-nucleoside analogue inhibitors bind to an allosteric site on HCV NS5B polymerase. Crystal structures and mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Non-nucleoside inhibitors of the HCV polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Crystallographic identification of a noncompetitive inhibitor binding site on the hepatitis C virus NS5B RNA polymerase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Slow Binding Inhibition and Mechanism of Resistance of Non-nucleoside Polymerase Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. medkoo.com [medkoo.com]

- 10. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Naturally occurring resistance mutations to inhibitors of HCV NS5A region and NS5B polymerase in DAA treatment-naïve patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular modeling and residue interaction network studies on the mechanism of binding and resistance of the HCV NS5B polymerase mutants to VX-222 and ANA598 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Activity of Nesbuvir Against Hepatitis C Virus Genotypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesbuvir (also known as HCV-796) is a non-nucleoside inhibitor (NNI) that targets the RNA-dependent RNA polymerase (RdRp) of the Hepatitis C Virus (HCV), designated Non-Structural Protein 5B (NS5B). By binding to an allosteric site on the enzyme, this compound effectively disrupts viral RNA replication. This document provides a comprehensive technical overview of the in vitro antiviral activity of this compound against a range of HCV genotypes. It includes a detailed summary of its potency, the experimental methodologies employed for its characterization, and a visual representation of its mechanism of action and the experimental workflow used to assess its efficacy. While demonstrating potent activity against several genotypes, particularly 1a and 1b, its development was halted due to observations of liver toxicity in clinical trials. Nevertheless, the study of this compound provides valuable insights into the development of HCV NS5B polymerase inhibitors.

Quantitative Antiviral Activity

The in vitro antiviral potency of this compound is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the compound required to inhibit 50% of HCV replicon replication in cell-based assays. The following table summarizes the reported EC50 values of this compound against various HCV genotypes.

| HCV Genotype | HCV Strain/Replicon | Cell Line | EC50 (nM) | Reference(s) |

| 1a | - | - | 5 | [1] |

| 1b | Con1 | Huh-7 | 9 | [1] |

| 2a | JFH1 | Huh-7.5 | 350 | [2] |

| 2b | - | Huh-7.5 | 69 | [2] |

| 3a | - | Huh-7.5 | 55 | [2] |

| 4 | - | - | Data not available | - |

| 5 | - | - | Data not available | - |

| 6 | - | - | Data not available | - |

Note: The variability in EC50 values can be attributed to differences in the specific replicon constructs, cell lines, and assay conditions used across different studies.

Mechanism of Action

This compound is a non-nucleoside inhibitor that allosterically targets the HCV NS5B polymerase. Unlike nucleoside/nucleotide inhibitors that bind to the active site and act as chain terminators, this compound binds to a distinct hydrophobic pocket within the "palm" domain of the enzyme.[2] This binding event induces a conformational change in the NS5B polymerase, thereby inhibiting its enzymatic activity and preventing the synthesis of viral RNA.

Caption: this compound allosterically inhibits the HCV NS5B polymerase, preventing viral RNA synthesis.

Experimental Protocols

The in vitro antiviral activity of this compound is primarily evaluated using HCV replicon assays. These cell-based systems utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating HCV RNA molecules (replicons). These replicons often contain a reporter gene, such as luciferase, which allows for the convenient quantification of viral replication.

HCV Replicon Assay (Luciferase-based)

Objective: To determine the EC50 value of this compound by measuring the inhibition of HCV replicon replication.

Materials:

-

Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) containing a luciferase reporter gene.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and penicillin-streptomycin.

-

Selection Agent: G418 (Geneticin) to maintain the replicon in the cell line (used during routine cell culture but omitted during the assay).

-

Test Compound: this compound, dissolved in dimethyl sulfoxide (DMSO).

-

Assay Plates: 96-well, white, clear-bottom tissue culture plates.

-

Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Bright-Glo).

-

Luminometer: Plate reader capable of measuring luminescence.

Procedure:

-

Cell Seeding:

-

HCV replicon-containing cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells/well).

-

The plates are incubated for 24 hours to allow for cell adherence.

-

-

Compound Preparation and Addition:

-

A serial dilution of this compound is prepared in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the assay wells should be kept constant and low (e.g., ≤0.5%) to avoid solvent-induced cytotoxicity.

-

The diluted compound is added to the appropriate wells. Control wells containing medium with DMSO (vehicle control) and no compound (untreated control) are also included.

-

-

Incubation:

-

The plates are incubated for a defined period, typically 48 to 72 hours, to allow for HCV replication and for the antiviral compound to exert its effect.

-

-

Luciferase Assay:

-

After the incubation period, the culture medium is removed, and the cells are lysed according to the luciferase assay kit manufacturer's instructions.

-

The luciferase substrate is added to the cell lysates.

-

-

Data Acquisition and Analysis:

-

The luminescence signal, which is proportional to the level of HCV replicon replication, is measured using a luminometer.

-

The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.

-

The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Caption: A streamlined workflow for the in vitro determination of this compound's antiviral efficacy.

Conclusion

This compound demonstrates potent in vitro antiviral activity against several HCV genotypes, particularly genotypes 1a and 1b, through the allosteric inhibition of the NS5B polymerase. While its clinical development was halted, the data and methodologies associated with its preclinical evaluation remain valuable for the broader field of antiviral drug discovery and development. The experimental protocols and conceptual frameworks outlined in this guide provide a basis for the continued investigation of HCV inhibitors and the characterization of their antiviral profiles. Further research would be necessary to determine the activity of this compound against HCV genotypes 4, 5, and 6 to fully elucidate its pan-genotypic potential.

References

Early-Phase Clinical Trial Results of Nesbuvir (HCV-796) for Hepatitis C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesbuvir (also known as HCV-796) is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. Developed by ViroPharma and Wyeth, this compound showed early promise in preclinical studies, leading to its evaluation in early-phase clinical trials. This technical guide provides a comprehensive overview of the available data from these early-phase studies, focusing on pharmacokinetics, safety, and antiviral efficacy. The development of this compound was ultimately discontinued due to safety concerns observed in a Phase 2 trial.

Mechanism of Action

This compound is an allosteric inhibitor that binds to a distinct site on the NS5B polymerase, away from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its ability to synthesize viral RNA.

Caption: Mechanism of this compound Action on HCV Replication.

Early-Phase Clinical Development

This compound underwent Phase 1 and initial Phase 2 clinical evaluation to assess its safety, tolerability, pharmacokinetics, and antiviral activity.

Phase 1a: Single Ascending Dose Study in Healthy Volunteers

A Phase 1a, randomized, placebo-controlled, single ascending dose trial was conducted in healthy adult volunteers.

Experimental Protocol: Fasting healthy subjects were randomly assigned to receive a single oral dose of this compound or placebo. The dose cohorts ranged from 25 mg to 2000 mg. A cohort at the 100 mg dose level also received the drug in a fed state to assess the effect of food on pharmacokinetics. Safety and pharmacokinetic parameters were monitored.[1]

Results: The pharmacokinetic profile of single oral doses of this compound was deemed acceptable and supportive of further clinical development.[1] Specific quantitative data on pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from this study are not publicly available in detail.

Safety: Single oral doses of this compound were generally well-tolerated. The most frequently reported adverse event was mild to moderate headache. No serious treatment-emergent adverse events were reported, and there was no apparent dose-related increase in the frequency of any adverse event.[1]

Phase 1b: Multiple Ascending Dose Study in HCV-Infected Patients

A Phase 1b randomized, double-blind, placebo-controlled, multiple ascending dose study was conducted in patients with chronic hepatitis C. This trial included both monotherapy and combination therapy arms.

Experimental Protocol: Patients with chronic HCV infection received this compound monotherapy for 14 days at various dose levels. The study assessed the safety, tolerability, and antiviral activity of multiple doses of this compound. Following the monotherapy phase, a combination therapy arm was initiated where this compound was administered with pegylated interferon.[2][3]

Monotherapy Results: this compound administered as monotherapy for 14 days demonstrated dose-related antiviral activity across multiple HCV genotypes. The peak antiviral response was observed at doses of 500 mg to 1000 mg twice daily.[2]

Table 1: Antiviral Activity of this compound Monotherapy (14 days)

| Dose Group | Mean HCV RNA Reduction (log10 IU/mL) |

|---|---|

| Placebo | No significant change |

| 500 mg BID | Up to 1.5 (97%) |

| 1000 mg BID | Up to 1.5 (97%) |

Note: Data is qualitative as reported in the press release. "Up to 97%" reduction corresponds to approximately a 1.5 log10 reduction.[2]

Treatment with this compound also led to reductions in mean serum alanine aminotransferase (ALT) levels, a marker of liver injury. The greatest ALT reductions were seen in the 500 mg and 1000 mg dose groups.[2]

Combination Therapy with Pegylated Interferon Results: Preliminary data from the combination therapy arm of the Phase 1b study showed that the addition of this compound to pegylated interferon resulted in a greater reduction in HCV RNA compared to pegylated interferon alone.[4]

Table 2: Antiviral Activity of this compound in Combination with Pegylated Interferon (Day 14)

| Treatment Group | Mean HCV RNA Reduction (log10 IU/mL) |

|---|---|

| Pegylated Interferon Alone | 1.7 |

| this compound (≥250 mg BID) + Pegylated Interferon | 3.3 to 3.5 |

Data is from a preliminary analysis.[4]

In this combination arm, 30% to 33% of patients receiving this compound doses of 250 mg BID or higher achieved viral levels below the limit of quantification (50 IU/mL) by day 14.[4] These positive results led to the decision to proceed to Phase 2 clinical trials.[3]

Safety: In the Phase 1b monotherapy study, this compound was generally well-tolerated over 14 days, with no dose-limiting toxicities identified. Mild to moderate headache was the most frequently reported adverse event. Three subjects discontinued treatment due to adverse events: one in the placebo group (hypertension), one in the 500 mg group (elevated TSH), and one in the 1500 mg group (elevated unconjugated bilirubin).[2]

Phase 2: Combination Therapy in Treatment-Naive and Non-Responder Patients

A Phase 2, randomized, open-label study was initiated to evaluate the safety, tolerability, antiviral activity, and pharmacokinetics of this compound in combination with pegylated interferon and ribavirin. The study enrolled both treatment-naive and prior non-responder patients with HCV genotype 1 infection.[4][5]

Experimental Protocol: The study was designed to compare this compound in combination with pegylated interferon and ribavirin against the standard of care (pegylated interferon and ribavirin alone).[5]

Caption: this compound Phase 2 Combination Therapy Trial Workflow.

Discontinuation of the Phase 2 Study: Dosing with this compound in the Phase 2 trial was discontinued due to a potential safety issue. A review by the joint safety review board revealed clinically significant elevations in liver enzymes in approximately 8% of patients who had received at least 8 weeks of therapy with the this compound combination, compared to only 1% in the standard of care arm. This included two patients who experienced serious adverse events leading to withdrawal from the study. The elevations in liver enzymes appeared to be transient in some patients. Following this finding, all patients in the this compound arm were transitioned to the standard of care regimen.[5]

Summary and Conclusion

Early-phase clinical trials of this compound demonstrated its potential as an antiviral agent against HCV. The Phase 1a study in healthy volunteers established an acceptable initial safety and pharmacokinetic profile. The subsequent Phase 1b study in HCV-infected patients showed promising dose-dependent antiviral activity, both as a monotherapy and in combination with pegylated interferon, leading to proof of concept.

However, the emergence of a significant safety signal in the Phase 2 trial—clinically relevant elevations of liver enzymes—led to the discontinuation of the this compound clinical development program. This outcome highlights the critical importance of thorough safety evaluation in later-stage clinical trials, even for compounds that appear well-tolerated in early-phase studies. The data from the this compound program, while not leading to a marketed drug, contributed to the broader understanding of the development of direct-acting antiviral agents for hepatitis C.

References

- 1. ViroPharma Incorporated Announces Presentation Of Pharmacokinetic Data From HCV-796 Phase 1a Study - BioSpace [biospace.com]

- 2. ViroPharma Incorporated Announces Presentation Of HCV-796 Phase 1b Data At Digestive Disease Week; Drug Cuts Hepatitis C Virus Up To 97% - BioSpace [biospace.com]

- 3. ViroPharma Incorporated And Wyeth Announce Achievement Of Proof Of Concept Milestone For HCV-796 - BioSpace [biospace.com]

- 4. ViroPharma and Wyeth Initiate Dosing in Phase 2 Study of HCV-796 in Treatment Naive Patients and Non-Responders [natap.org]

- 5. fiercebiotech.com [fiercebiotech.com]

Structural Analogs of Nesbuvir: A Technical Guide to Antiviral Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesbuvir (HCV-796) is a potent, non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Its development highlighted the potential of allosteric inhibition of this crucial viral enzyme. This technical guide provides an in-depth analysis of the structural analogs of this compound, their antiviral activity, and the underlying mechanisms of action. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows to facilitate further research and development in this area.

Introduction

Hepatitis C virus infection remains a significant global health concern, and the viral NS5B polymerase is a prime target for direct-acting antiviral (DAA) therapies.[1] this compound, a benzofuran derivative, emerged as a promising NNI that binds to an allosteric site on the NS5B polymerase, inducing a conformational change that inhibits its function.[2][3] Although its clinical development was halted, the study of this compound and its analogs continues to provide valuable insights into the structure-activity relationships (SAR) of NS5B inhibitors and informs the design of novel antiviral agents.

Mechanism of Action of this compound and its Analogs

This compound and its structural analogs are allosteric inhibitors that bind to a hydrophobic pocket within the "palm" domain of the HCV NS5B polymerase, a site distinct from the active site for nucleotide incorporation.[2] This binding event induces a conformational change in the enzyme, which is thought to interfere with the initiation of RNA synthesis.[1][4] The allosteric nature of this inhibition means these compounds do not compete with nucleotide triphosphates, offering a different mechanistic approach compared to nucleoside/nucleotide analog inhibitors.[3]

Below is a diagram illustrating the proposed mechanism of allosteric inhibition of HCV NS5B polymerase by this compound and its analogs.

Caption: Allosteric inhibition of HCV NS5B polymerase by this compound analogs.

Structural Analogs of this compound and Antiviral Activity

The core scaffold of this compound is a substituted benzofuran. Research has focused on modifying various positions of this scaffold to improve potency, pan-genotypic activity, and pharmacokinetic properties.

Quantitative Antiviral Data

The following tables summarize the in vitro antiviral activity of this compound and selected structural analogs against different HCV genotypes.

Table 1: Antiviral Activity of this compound (HCV-796)

| Compound | HCV Genotype | Assay Type | EC50 (nM) | IC50 (µM) | Cell Line | Reference |

| This compound | 1a | Replicon | 5 | - | Huh-7 | [5] |

| This compound | 1b | Replicon | 9 | - | Huh-7 | [5] |

| This compound | 1b | Replicon | 14 (transient) | - | Huh-7 | [2] |

| This compound | Genotype 1 | Enzyme | - | 0.01 - 0.14 | - | [5] |

Table 2: Antiviral Activity of Benzofuran-based Analogs

| Compound ID | Modification from this compound Scaffold | HCV Genotype | Assay Type | EC50 (nM) | Reference |

| Analog 1 | Varied C5-aryl substitution | 1b | Replicon | 84 | [1] |

| Analog 2 | Varied C2-aryl and C5-heteroaryl groups | 1a | Replicon | <10 | [6] |

| Analog 3 | Varied C2-aryl and C5-heteroaryl groups | 1b | Replicon | <10 | [6] |

| Analog 4 | Varied C2-aryl and C5-heteroaryl groups | 2a | Replicon | <10 | [6] |

| Analog 5 | Varied C2-aryl and C5-heteroaryl groups | 3a | Replicon | <10 | [6] |

| Analog 6 | Varied C2-aryl and C5-heteroaryl groups | 4a | Replicon | <10 | [6] |

Experimental Protocols

HCV Replicon Assay

This cell-based assay is crucial for evaluating the antiviral activity of compounds in a cellular context that mimics viral replication.

Objective: To determine the 50% effective concentration (EC50) of a test compound required to inhibit HCV RNA replication by 50%.

Methodology:

-

Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin, streptomycin, and G418 (for selection).

-

Compound Preparation: Test compounds are serially diluted in dimethyl sulfoxide (DMSO) to create a concentration gradient.

-

Assay Procedure:

-

Replicon-containing cells are seeded into 96-well or 384-well plates.

-

After cell attachment, the culture medium is replaced with a medium containing the serially diluted test compounds. A vehicle control (DMSO) and a positive control (a known HCV inhibitor) are included.

-

The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Data Analysis:

-

After incubation, the level of reporter gene expression (e.g., luciferase activity) is measured, which correlates with the level of HCV RNA replication.

-

Cell viability is often assessed in parallel using a cytotoxicity assay (e.g., MTS or CellTiter-Glo).

-

The EC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for the HCV Replicon Assay.

NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified NS5B polymerase.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound required to inhibit the RNA-dependent RNA polymerase activity of NS5B by 50%.

Methodology:

-

Reagents and Buffers:

-

Purified recombinant HCV NS5B polymerase.

-

RNA template (e.g., poly(A) or a heteropolymeric template).

-

Primer (e.g., oligo(U)).

-

Ribonucleotide triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP (e.g., [α-33P]GTP or fluorescently labeled UTP).

-

Reaction buffer containing Tris-HCl, MgCl2, DTT, and KCl.

-

-

Assay Procedure:

-

The test compound, serially diluted in DMSO, is pre-incubated with the NS5B enzyme in the reaction buffer.

-

The polymerization reaction is initiated by adding the RNA template/primer and the rNTP mix.

-

The reaction is allowed to proceed at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

The reaction is stopped by adding a quenching solution (e.g., EDTA).

-

-

Detection and Analysis:

-

The newly synthesized RNA product is captured (e.g., on a filter membrane or via streptavidin-coated plates if a biotinylated primer is used).

-

The amount of incorporated labeled rNTP is quantified using a scintillation counter or a fluorescence plate reader.

-

The IC50 value is determined by plotting the percentage of enzyme inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Synthesis of this compound Analogs

The synthesis of this compound and its analogs typically involves the construction of the central benzofuran core, followed by the introduction of various substituents at the C2, C3, C5, and C6 positions. A general synthetic strategy is outlined below.

Caption: General synthetic pathway for this compound analogs.

Conclusion and Future Directions

This compound and its structural analogs represent a significant class of non-nucleoside inhibitors of the HCV NS5B polymerase. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of antiviral drug discovery. Future research should focus on optimizing the benzofuran scaffold to enhance pan-genotypic activity, improve the resistance profile, and minimize off-target effects. Structure-based drug design, guided by the crystal structures of NS5B in complex with these inhibitors, will be instrumental in developing the next generation of potent and safe anti-HCV therapeutics.

References

- 1. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Quantitative structure‐activity relationship and molecular docking revealed a potency of anti‐hepatitis C virus drugs against human corona viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of Nesbuvir using a Hepatitis C Virus (HCV) Replicon Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatitis C Virus (HCV) is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment. Nesbuvir (formerly known as HCV-796) is a potent and selective non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase (RdRp).[1][2] The NS5B polymerase is a critical enzyme in the HCV replication cycle, responsible for synthesizing new viral RNA genomes.[3][4][5] this compound binds to an allosteric site on the NS5B polymerase, inducing a conformational change that inhibits its enzymatic activity and thereby blocks viral replication.[2] This document provides a detailed protocol for evaluating the in vitro efficacy of this compound using a stable HCV replicon assay with a luciferase reporter, as well as a protocol for assessing its cytotoxicity.

Principle of the HCV Replicon Assay

The HCV replicon system is a powerful tool for studying viral replication and screening antiviral compounds in a cell-based environment.[6][7] It utilizes human hepatoma cells (e.g., Huh-7) that have been genetically engineered to contain a subgenomic portion of the HCV RNA. This subgenomic replicon contains the non-structural proteins (NS3 to NS5B) necessary for RNA replication but lacks the structural proteins, making it incapable of producing infectious virus particles.[6] The replicon also typically contains a reporter gene, such as firefly luciferase, and a selectable marker, like the neomycin phosphotransferase gene (Neo), which confers resistance to the antibiotic G418.[6][7] The level of reporter gene expression directly correlates with the efficiency of HCV RNA replication, allowing for a quantitative measure of antiviral activity.[7]

Data Presentation

Table 1: In Vitro Activity of this compound against HCV Replicons

| Parameter | Genotype 1a | Genotype 1b | Cell Line | Assay Duration | Reference |

| EC50 | 5 nM | 9 nM | Huh-7 derived | 3 days | [8] |

| CC50 | >20 µM | >20 µM | Huh-7 | 3 days | [3] |

*EC50 (50% effective concentration) is the concentration of this compound that inhibits 50% of HCV replicon replication. *CC50 (50% cytotoxic concentration) is the concentration of this compound that reduces the viability of the host cells by 50%.

Experimental Protocols

Protocol 1: this compound HCV Replicon Assay (Luciferase Reporter)

This protocol describes the determination of the EC50 value of this compound in a stable HCV replicon cell line.

Materials:

-

Stable HCV genotype 1b replicon-containing Huh-7 cells (e.g., Huh-7 Lunet) expressing firefly luciferase.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.5 mg/mL G418.

-

This compound (HCV-796).

-

Dimethyl sulfoxide (DMSO).

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

-

Luminometer.

Procedure:

-

Cell Plating:

-

Culture the stable HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.5 mg/mL G418.

-

Trypsinize and resuspend the cells in DMEM without G418.

-

Seed the cells into 96-well white, clear-bottom plates at a density of 5,000 cells per well in 100 µL of medium.[8]

-

Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in DMEM to achieve final desired concentrations (e.g., a 10-point, 3-fold dilution series). The final DMSO concentration in all wells should be kept constant and low (e.g., 0.5%).[8]

-

Include a "no drug" control (vehicle control, with DMSO only) and a "no cells" control (medium only).

-

Carefully remove the medium from the plated cells and add 100 µL of the medium containing the diluted this compound or controls to the respective wells.

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.[8]

-

-

Luciferase Assay:

-

After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add the luciferase reagent to each well (typically 100 µL).

-

Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from the "no cells" control wells from all other readings.

-

Normalize the data by setting the average luminescence of the "no drug" control wells to 100% replication.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).

-

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the CC50 value of this compound to assess its toxicity to the host cells.

Materials:

-

Huh-7 cells (or the same cell line used for the replicon assay).

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

This compound.

-

DMSO.

-

96-well clear tissue culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

-

Microplate reader (absorbance at 570 nm).

Procedure:

-

Cell Plating:

-

Seed Huh-7 cells in a 96-well clear plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate at 37°C in a 5% CO2 incubator overnight.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in DMEM as described in Protocol 1.

-

Include a vehicle control (DMSO) and a "no cells" control.

-

Add 100 µL of the diluted compound or controls to the respective wells.

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.

-

-

MTT Addition and Incubation:

-

After incubation, add 20 µL of MTT solution to each well.

-

Incubate the plates for an additional 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature for 2-4 hours in the dark, with gentle shaking, to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the "no cells" control from all other readings.

-

Normalize the data by setting the average absorbance of the vehicle control wells to 100% cell viability.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Calculate the CC50 value using a non-linear regression analysis.

-

Mandatory Visualization

Caption: Experimental workflow for the this compound HCV replicon assay.

Caption: Mechanism of action of this compound on HCV replication.

References

- 1. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 2. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 3. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatitis C virus nonstructural protein 5B - Wikipedia [en.wikipedia.org]

- 5. HCV Genome and Life Cycle - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 7. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Establishing a Cell-Based Assay for Nesbuvir Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment. Nesbuvir (formerly known as HCV-796) is a non-nucleoside inhibitor (NNI) that targets the HCV nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1][2] this compound binds to a hydrophobic pocket within the "palm" domain of the NS5B polymerase, thereby inhibiting its function.[1] This document provides detailed application notes and protocols for establishing a robust cell-based assay to evaluate the efficacy of this compound and other potential HCV inhibitors.

The described assay utilizes an HCV replicon system. HCV replicons are self-replicating subgenomic HCV RNA molecules that can be stably maintained in human hepatoma cell lines, such as Huh-7.[3][4][5][6][7] These systems are powerful tools for studying the RNA replication stage of the HCV life cycle and are particularly well-suited for screening inhibitors of the NS5B polymerase.[4][6][8] The protocol incorporates a luciferase reporter gene for a high-throughput, quantitative readout of viral replication.[3][5][6][8][9][10]

Signaling Pathways and Experimental Workflow

To understand the context of the assay, it is essential to visualize the HCV life cycle and the specific target of this compound, as well as the overall experimental workflow.

Caption: The Hepatitis C Virus (HCV) life cycle and the inhibitory action of this compound on the NS5B polymerase.

Caption: The experimental workflow for the cell-based assay to determine this compound efficacy.

Experimental Protocols

Materials and Reagents

-

Cell Line: Huh-7 cell line stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1b).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.5 mg/mL G418 (for selection).

-

This compound: Stock solution in DMSO.

-

Assay Plates: 96-well, white, clear-bottom tissue culture plates.

-

Reagents for Luciferase Assay: Commercially available luciferase assay kit.

-

Reagents for Cytotoxicity Assay: Commercially available kit (e.g., MTT, MTS, or CellTiter-Glo®).

-

Control Compounds: A known HCV inhibitor (e.g., Sofosbuvir) as a positive control and a negative control (e.g., DMSO vehicle).

Protocol 1: Cell Culture and Maintenance of HCV Replicon Cells

-

Culture the HCV replicon-harboring Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.5 mg/mL G418 at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells every 3-4 days, ensuring they do not exceed 80-90% confluency.

-

For the assay, use cells that are in the logarithmic growth phase.

Protocol 2: this compound Efficacy Assay (EC50 Determination)

-

Cell Seeding: Trypsinize and resuspend the HCV replicon cells in culture medium without G418. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium. Incubate for 24 hours.

-

Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical starting concentration is 100-fold the expected EC50, followed by 10-point, 3-fold serial dilutions. Also, prepare dilutions for the positive control and a vehicle control (DMSO).

-

Treatment: Add 100 µL of the compound dilutions to the corresponding wells of the cell plate. The final DMSO concentration should not exceed 0.5%.

-

Incubation: Incubate the plate at 37°C for 72 hours.

-

Luciferase Assay: After incubation, perform the luciferase assay according to the manufacturer's protocol. Briefly, lyse the cells and measure the luminescence using a plate reader.

Protocol 3: Cytotoxicity Assay (CC50 Determination)

-

This assay should be performed in parallel with the efficacy assay using the same cell line and compound concentrations.

-

Follow steps 1-4 of Protocol 2.

-

Cell Viability Measurement: After the 72-hour incubation, perform the cytotoxicity assay according to the manufacturer's protocol (e.g., add MTT reagent and incubate, then solubilize formazan crystals and measure absorbance).[11]

Data Presentation and Analysis

The quantitative data from the efficacy and cytotoxicity assays should be summarized in tables for clear comparison.

Table 1: Raw Data for this compound Efficacy and Cytotoxicity

| This compound Conc. (nM) | Luciferase Signal (RLU) | % Inhibition | Cell Viability (%) |

| 0 (Vehicle) | 1,500,000 | 0 | 100 |

| 0.1 | 1,450,000 | 3.3 | 99 |

| 0.3 | 1,300,000 | 13.3 | 101 |

| 1 | 950,000 | 36.7 | 98 |

| 3 | 700,000 | 53.3 | 97 |

| 10 | 250,000 | 83.3 | 95 |

| 30 | 50,000 | 96.7 | 92 |

| 100 | 10,000 | 99.3 | 88 |

| 300 | 5,000 | 99.7 | 75 |

| 1000 | 2,000 | 99.9 | 55 |

Data Analysis:

-

% Inhibition Calculation:

-

% Inhibition = 100 x (1 - [(RLU of test well - RLU of background) / (RLU of vehicle control - RLU of background)])

-

-

% Cell Viability Calculation:

-

% Cell Viability = 100 x (Absorbance of test well / Absorbance of vehicle control)

-

-

EC50 and CC50 Determination: Plot the % inhibition and % cell viability against the logarithm of the drug concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 (the concentration at which 50% of viral replication is inhibited) and CC50 (the concentration at which 50% of cell viability is lost).

-

Selectivity Index (SI) Calculation: The SI is a measure of the therapeutic window of the compound.

-

SI = CC50 / EC50

-

Table 2: Summary of Efficacy and Cytotoxicity Parameters for this compound

| Compound | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| This compound | 2.5 | >10 | >4000 |

| Positive Control | (e.g., 40) | >50 | >1250 |

Expected Results and Interpretation

A potent and specific inhibitor like this compound is expected to exhibit a low nanomolar EC50 value against the HCV replicon.[1] The CC50 value should be significantly higher, resulting in a large selectivity index, indicating that the antiviral effect is not due to general cytotoxicity. A high SI value is a desirable characteristic for a drug candidate. The emergence of resistance can be investigated through long-term culture of replicon cells in the presence of the inhibitor and subsequent sequencing of the NS5B region to identify mutations.[12][13][14][15]

Conclusion

The described cell-based assay using an HCV replicon system provides a reliable and high-throughput method for determining the in vitro efficacy of this compound and other HCV NS5B polymerase inhibitors. By running parallel cytotoxicity assays, the specificity of the antiviral activity can be confirmed. This protocol serves as a foundational tool for researchers in the field of antiviral drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Cell Culture Adaptation of Hepatitis C Virus and In Vivo Viability of an Adapted Variant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Naturally occurring mutations associated with resistance to HCV NS5B polymerase and NS3 protease inhibitors in treatment-naïve patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Naturally occurring resistance mutations to inhibitors of HCV NS5A region and NS5B polymerase in DAA treatment-naïve patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of Resistance to the Nonnucleoside NS5B Inhibitor Filibuvir in Hepatitis C Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Nesbuvir in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction